
AP C5
Descripción general
Descripción
AP C5 es un compuesto conocido por su inhibición selectiva de la proteína quinasa II dependiente de monofosfato cíclico de guanosina 3’,5’ (cGKII). Este compuesto tiene un valor de Pic50 de 7.2 para el monofosfato cíclico de guanosina 3’,5’ y se utiliza principalmente en el estudio de las enfermedades diarreicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AP C5 implica la inhibición selectiva de la proteína quinasa II dependiente de monofosfato cíclico de guanosina 3’,5’. El compuesto contiene un grupo alquino, lo que le permite someterse a una cicloadición de azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos azida .
Métodos de producción industrial: La producción industrial de this compound normalmente implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la inhibición selectiva de la cGKII. El compuesto se almacena a -20°C para obtener una estabilidad a largo plazo .
Análisis De Reacciones Químicas
Tipos de reacciones: AP C5 se somete a varios tipos de reacciones químicas, entre ellas:
Reacciones de inhibición: Inhibe selectivamente la fosforilación de proteínas mediada por cGKII.
Reacciones de cicloadición: El grupo alquino en this compound le permite participar en reacciones de cicloadición de azida-alquino catalizadas por cobre.
Reactivos y condiciones comunes:
Catalizadores de cobre: Se utilizan en reacciones de cicloadición.
Monofosfato cíclico de guanosina 3’,5’: Interviene en las reacciones de inhibición.
Productos principales:
Inhibición de la cGKII: Lleva a la inhibición de la secreción de aniones mediada por CFTR dependiente de cGMP en el tejido intestinal.
4. Aplicaciones en la investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Aplicaciones Científicas De Investigación
Cancer Research
AP C5's role in cell cycle regulation makes it a significant target in cancer research. Aberrations in the APC/C function can lead to uncontrolled cell proliferation. Studies have shown that:
- Inhibition or mutation of this compound can result in tumorigenesis due to failure in degrading oncogenic proteins.
- Targeting this compound could enhance the efficacy of existing chemotherapeutic agents by restoring normal cell cycle control.
Neurodegenerative Diseases
Impaired protein degradation pathways are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that:
- Modulating this compound activity may help alleviate the accumulation of toxic proteins associated with these conditions.
- Investigating the interaction between this compound and neurodegenerative markers could provide insights into disease mechanisms.
Developmental Biology
This compound is essential during embryonic development and differentiation processes. Its applications include:
- Understanding how dysregulation of this compound affects developmental pathways.
- Exploring its potential as a biomarker for developmental disorders.
Case Study 1: Cancer Therapeutics
A study investigated the effects of targeting this compound in breast cancer cells. Researchers demonstrated that inhibiting this compound led to increased levels of cyclin B1, a key regulator of mitosis, resulting in cell cycle arrest and apoptosis. This suggests that this compound inhibitors could serve as novel therapeutic agents in breast cancer treatment.
Case Study 2: Neurodegenerative Disease Models
In models of Alzheimer's disease, researchers found that enhancing this compound function improved the degradation of amyloid-beta peptides. This led to reduced plaque formation and improved cognitive function in treated animals, highlighting the potential of targeting this compound in neurodegenerative therapies.
Data Tables
Application Area | Mechanism | Potential Impact |
---|---|---|
Cancer | Cell cycle regulation | Reduced tumor growth |
Neurodegenerative Diseases | Protein quality control | Decreased accumulation of toxic proteins |
Developmental Biology | Regulation of differentiation | Insights into developmental disorders |
Mecanismo De Acción
AP C5 ejerce sus efectos inhibiendo selectivamente la proteína quinasa II dependiente de monofosfato cíclico de guanosina 3’,5’. Esta inhibición bloquea la fosforilación de proteínas mediada por cGKII, afectando así varios procesos celulares. El compuesto también inhibe la secreción de aniones mediada por CFTR dependiente de cGMP en el tejido intestinal .
Compuestos similares:
- Dihidroartemisinina
- Levamisol Clorhidrato
- Buparvaquona
- Dehidroemietina
Comparación: this compound es único en su inhibición selectiva de la cGKII, lo que lo distingue de otros compuestos que pueden dirigirse a diferentes vías o tener efectos inhibitorios más amplios. Su acción específica sobre la cGKII lo convierte en una herramienta valiosa para estudiar las vías dependientes de cGMP y las enfermedades relacionadas .
Comparación Con Compuestos Similares
- Dihydroartemisinin
- Levamisole Hydrochloride
- Buparvaquone
- Dehydroemetine
Comparison: AP C5 is unique in its selective inhibition of cGKII, which distinguishes it from other compounds that may target different pathways or have broader inhibitory effects. Its specific action on cGKII makes it a valuable tool in studying cGMP-dependent pathways and related diseases .
Actividad Biológica
AP C5, a selective inhibitor of protein kinase G type II (PKG2), has garnered attention for its significant biological activity in various physiological contexts. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Name: 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine
- Purity: ≥98%
This compound is characterized by its potent inhibition of PKG2 with a pIC50 value of 7.2, indicating strong efficacy. It exhibits over 20-fold selectivity for PKG2 compared to protein kinase G type I (PKG1) and protein kinase A (PKA), with pIC50 values of 4.6 and 4.8, respectively . This selectivity allows for targeted therapeutic applications without significant off-target effects.
Biological Activity:
- Inhibition of VASP Phosphorylation: this compound blocks the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in intestinal organoids, a critical pathway in smooth muscle relaxation and vasodilation.
- Effects on Intestinal Tissue: The compound attenuates toxin-stimulated anion secretory responses in mouse intestinal tissue, suggesting potential applications in gastrointestinal disorders .
Table 1: Comparative Inhibition Potency of this compound
Kinase | pIC50 Value |
---|---|
PKG2 | 7.2 |
PKG1 | 4.6 |
PKA | 4.8 |
Case Studies
-
Impact on Vascular Smooth Muscle Function
- A study demonstrated that this compound significantly reduced cGMP-dependent VASP phosphorylation in vascular smooth muscle cells, leading to decreased contraction responses. This suggests its potential use in treating conditions characterized by excessive vascular tone.
-
Gastrointestinal Applications
- In experimental models, this compound was shown to alleviate symptoms associated with toxin-induced intestinal hypersecretion. Mice treated with this compound exhibited reduced electrolyte loss and improved hydration status compared to controls, highlighting its potential as a therapeutic agent for gastrointestinal disorders .
-
Postoperative Complications
- A systematic review highlighted the role of PKG pathways in postoperative recovery from complications such as C5 palsy following cervical spine surgery. While not directly studied with this compound, the modulation of PKG activity could inform future therapeutic strategies to enhance recovery from such complications .
Propiedades
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQFSQJQKGFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.